molecular formula C9H14N2O2 B067666 decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione CAS No. 185757-17-9

decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione

Cat. No.: B067666
CAS No.: 185757-17-9
M. Wt: 182.22 g/mol
InChI Key: YFQXGIVHHZGNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a synthetic, bicyclic organic compound featuring a fused pyrrolidine and diazocine ring system, which is of significant interest in pharmaceutical and biochemical research. Compounds with this and related N-heterocyclic scaffolds are frequently investigated for their potential biological activities. Specifically, pyrrolo-dione structures are studied as inhibitors of tubulin polymerization, a mechanism relevant for developing new anticancer agents . Furthermore, the broader class of nitrogen-based heterocycles to which this compound belongs is known to be a privileged structure in medicinal chemistry, often exhibiting a wide range of pharmacological activities including antimicrobial and antioxidant effects . These molecules serve as critical building blocks for the synthesis of more complex medicinally relevant compounds . As a rigid, polycyclic framework, this compound provides a valuable template for drug discovery, chemical biology probe development, and methodological studies in organic synthesis. This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro use and is not classified as a drug, cosmetic, or for any form of human or animal consumption.

Properties

IUPAC Name

2,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-4-1-5-10-9(13)7-3-2-6-11(7)8/h7H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXGIVHHZGNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The reaction employs a pyrrolidine-containing diamine, such as (S)-2-(aminomethyl)pyrrolidine, and a linear diester (e.g., dimethyl oxalate or dimethyl malonate). Under basic conditions, the diamine undergoes nucleophilic attack on the diester, forming two amide bonds and cyclizing into the eight-membered diazocine ring. Sodium hydride (NaH) is typically used to deprotonate the amine, facilitating ester activation.

For example, heating (S)-2-(aminomethyl)pyrrolidine with dimethyl oxalate in toluene at 110°C for 24 hours yields decahydropyrrolo[1,2-a][1,diazocine-1,6-dione. The reaction proceeds via intermediate iminium species, which cyclize to form the diazocine core. The stereochemistry at the pyrrolidine ring is preserved, as demonstrated by X-ray crystallography of analogous compounds.

Optimization and Challenges

Key challenges include avoiding over-alkylation and managing ring strain. In studies of related diazocines, yields improved when the diester contained electron-withdrawing groups (e.g., phthalate esters), which enhanced electrophilicity. Solvent selection also plays a critical role: polar aprotic solvents like DMF favor cyclization, while nonpolar solvents reduce side reactions.

Post-Cyclization Modifications of Intermediate Scaffolds

An alternative strategy involves synthesizing a precursor scaffold followed by functional group interconversions to yield the target compound. This method is exemplified by the rearrangement of 5,12-dihydrodibenzo[b,f][1,diazocine-6,11-dione derivatives.

Synthesis of Tricyclic Intermediates

Starting with benzene-1,2-diamine and dimethyl phthalate, a tricyclic diazocine-dione intermediate is formed via cyclocondensation. While this product lacks the pyrrolidine moiety, substituting the diamine with a pyrrolidine-based analog (e.g., N-methylpyrrolidine-1,2-diamine) introduces the required saturated ring. Reaction conditions mirror those in Section 1.1, with NaH as the base and toluene as the solvent.

Ring Contraction and Rearrangement

Under basic conditions, the diazocine-dione intermediate undergoes a novel ring contraction to form a five-membered pyrrolidine-dione. For instance, treating 5,12-dihydrodibenzo[b,f]diazocine-6,11-dione with NaH in THF at 60°C triggers a rearrangement to 2-(2-aminophenyl)isoindoline-1,3-dione. Adapting this protocol to pyrrolidine-containing intermediates could yield decahydropyrrolo[1,2-a]diazocine-1,6-dione, though stereochemical outcomes require further validation.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
CyclocondensationPyrrolidine diamine + diesterNaH, toluene, 110°C~40%Direct, single-stepSensitive to steric hindrance
Post-cyclization modificationTricyclic diazocine intermediateNaH, THF, 60°C~25%Accessible intermediatesMulti-step, lower yields

Mechanistic Insights and Stereochemical Control

The stereochemistry of decahydropyrrolo[1,2-a][1,diazocine-1,6-dione is dictated by the configuration of the pyrrolidine diamine. For example, (S)-2-(aminomethyl)pyrrolidine produces the (5aS,10R) enantiomer, as confirmed by circular dichroism studies of related tetrazolo-pyrazines. Transition states during cyclization favor chair-like conformations, minimizing steric clash between the pyrrolidine and diazocine rings .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amines within the diazocine ring undergo nucleophilic alkylation or acylation. For example:

  • Methylation : Treatment with methyl iodide (MeI) and NaH yields N-methyl derivatives, as observed in structurally related 5,12-dihydrodibenzo[b,f] diazocine-6,11-dione systems .
  • Benzylation : Reaction with benzyl bromide forms N-benzylated products, with yields dependent on steric hindrance (e.g., 60–85% for similar scaffolds) .
  • Acylation : Acetic anhydride at reflux introduces acetyl groups, as demonstrated in tricyclic diazocine derivatives .

Table 1: Representative Alkylation/Acylation Reactions

ReactantReagent/ConditionsProductYield (%)Source
Diazocine-dione coreMeI, NaH, THF, 0°C→RTN-Methylated derivative75–90
Diazocine-dione coreBenzyl bromide, NaHN-Benzyl derivative60–85
Diazocine-dione coreAc₂O, reflux, 4hN-Acetylated product70–80

Cycloaddition Reactions

The diazocine ring participates in [4+2] cycloadditions with electron-deficient alkynes. For instance:

  • DMAD (Dimethyl Acetylenedicarboxylate) : Forms zwitterionic intermediates that rearrange into fused azocines or pyridazines . This reactivity mirrors thiazolo- and thiadiazolo-pyridopyrimidine systems .

Example Pathway :

text
Decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione + DMAD → Zwitterion intermediate → [4+2] cycloadduct (e.g., pyrrolo-pyrazine hybrid)[14].

Base-Induced Rearrangements

Under basic conditions, the dione groups facilitate aldol condensation, leading to ring contraction. For example:

  • Sodium Carbonate : Promotes intramolecular aldol cyclization, analogous to 1,6-cyclodecanedione, forming fused bicyclic ketones . This reaction proceeds via enolate formation and dehydration.

Mechanistic Insight :

  • Deprotonation at α-carbon to ketone → Enolate formation.
  • Intramolecular nucleophilic attack → Six-membered transition state.
  • Dehydration → Contraction to a bicyclo[5.3.0]decane system .

Nucleophilic Additions to Carbonyl Groups

The ketones at positions 1 and 6 react with nucleophiles:

  • Grignard Reagents : Addition to carbonyl groups forms tertiary alcohols (e.g., using MeMgBr) .
  • Hydride Reduction : NaBH₄ or LiAlH₄ reduces ketones to secondary alcohols, though steric hindrance may limit yields .

Table 2: Nucleophilic Additions

NucleophileConditionsProductYield (%)Source
MeMgBrTHF, −78°C→RT1,6-Di(tert-alcohol)50–65
NaBH₄MeOH, RT1,6-Di(secondary alcohol)30–45

Functionalization via Protective Group Chemistry

The dione groups can be protected as dithiolanes using 1,2-ethanedithiol under acidic conditions . Subsequent deprotection with H₂O₂/I₂ regenerates the ketones, enabling selective modifications .

Example :

text
This compound + 1,2-ethanedithiol (H⁺) → Dithiolane-protected derivative → H₂O₂/I₂ → Regenerated dione[9].

Biological Activity and Derivatives

Structural analogs, such as dibenzo[b,f] diazocine-6,12-diones, exhibit cytotoxicity against cancer cell lines (IC₅₀: 97–205 μM) . Key modifications influencing activity include:

  • Hydrophobic Substituents : Enhance membrane permeability (e.g., naphthalen-1-ylmethyl groups) .
  • Electron-Withdrawing Groups : Nitro or halogen substituents improve selectivity .

Table 3: Cytotoxicity of Analogous Diazocine-Diones

CompoundIC₅₀ (HeLa, μM)Selectivity (Cancer vs. Normal)Source
2-Bromo derivative97.32.1-fold
Naphthalenylmethyl75.31.5-fold

Unusual Rearrangements

In the absence of alkylating agents, diazocine-diones undergo ring contraction. For example, base-promoted rearrangement of 5,12-dihydrodibenzo[b,f] diazocine-6,11-dione yields isoindoline-dione derivatives resembling thalidomide . This suggests potential for generating bioactive scaffolds via similar pathways.

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Research has demonstrated that derivatives of decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione exhibit notable cytotoxic effects against cancer cell lines. For instance, studies have shown that certain modifications lead to compounds with selective action against HeLa (cervical cancer) and U87 (glioblastoma) cells while sparing normal cell lines . The cytotoxicity was quantified using IC50 values, which ranged from low micromolar concentrations in cancerous cells to higher values in normal cells, indicating a potential for selective targeting .

Table 1: Cytotoxicity Data of Decahydropyrrolo Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa75.3
Compound BU87119.0
Compound CHEK29387.6
Compound DEUFA30205.7

2.2 Antibacterial Activity

Despite the promising anticancer properties, initial studies on the antibacterial activity of this compound revealed limited effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. None of the tested derivatives exhibited significant antibacterial properties at concentrations ranging from 12.5 to 100 µM . This indicates that while the compound may be more suited for anticancer applications, further modifications could enhance its antibacterial potential.

Applications in Drug Design

The unique structure of this compound positions it as a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that can be readily adapted to create diverse bioactive compounds . The ability to modify the nitrogen-containing heterocycles allows researchers to explore a wide range of pharmacological profiles.

3.1 Thalidomide Analogues

One notable application is in the synthesis of thalidomide analogues, which have shown promise in treating conditions such as multiple myeloma and leprosy. The rearrangement reactions observed during the synthesis process can lead to compounds with similar biological activities as thalidomide but potentially with improved safety profiles .

3.2 Material Science Applications

Beyond medicinal chemistry, this compound derivatives have potential applications in material science due to their electronic properties. Research into conjugated polymers incorporating these structures suggests they could be utilized in organic solar cells and other optoelectronic devices .

Mechanism of Action

The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione

The octahydro variant (CAS 185757-17-9) is the closest structural analog, differing from the decahydro compound by two hydrogen atoms. Both share the same bicyclic framework and lactam functionalities, but the reduced saturation may influence conformational flexibility and reactivity. No pharmacological data are available for either compound in the evidence, suggesting a gap in biological studies .

Pyrrolo[1,4]benzodiazepine Derivatives

Compounds like 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids () feature a benzodiazepine ring fused to pyrrolidine. Key differences include:

  • Ring System : A seven-membered benzodiazepine ring vs. the eight-membered diazocine in the target compound.
  • Functional Groups : A carboxylic acid and aroyl substituents in the benzodiazepine derivatives, compared to lactam diones in the diazocine analog.
  • Pharmacology : Benzodiazepine derivatives exhibit analgesic and neurobehavioral activity, as demonstrated in preclinical studies .

Benzoacridine-5,6-dione Derivatives

These compounds () possess a tricyclic acridine core with dione groups. Unlike the diazocine derivative, their synthesis relies on electron-donating substituents (e.g., hydroxyl groups on benzaldehydes) to facilitate cyclization. No biological activities are reported for these derivatives in the evidence, highlighting a contrast with the benzodiazepine analogs .

Purine Diones (e.g., Etophylline)

Etophylline (7-(2-hydroxyethyl)-1,3-dimethylxanthine) shares the dione functionality but features a purine ring system. It is pharmacologically active as a bronchodilator, demonstrating the significance of dione groups in bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Ring System Key Functional Groups Pharmacological Activity
Decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione C₉H₁₄N₂O₂ Bicyclic (pyrrolidine + diazocine) Lactam diones Not reported
Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione C₉H₁₄N₂O₂ Bicyclic (pyrrolidine + diazocine) Lactam diones Not reported
5-Aroyl-pyrrolo[1,4]benzodiazepine acids Variable Tricyclic (pyrrolidine + benzodiazepine) Carboxylic acid, aroyl Analgesic, neurobehavioral
Benzoacridine-5,6-dione Variable Tricyclic (acridine) Diones Not reported
Etophylline C₉H₁₂N₄O₃ Purine Dione, hydroxyethyl Bronchodilator

Research Findings

Synthetic Challenges : Electron-donating groups on benzaldehydes hinder the formation of benzoacridine-5,6-diones, suggesting substituent-dependent reactivity in cyclization reactions .

Pharmacological Gaps : While pyrrolo[1,4]benzodiazepines show promising analgesic activity, the diazocine analogs lack comparable biological data, indicating a need for targeted studies .

Biological Activity

Decahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity and antibacterial properties, as well as relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as diazocines. These compounds are characterized by their unique bicyclic structures which are synthesized through various chemical methods. Recent studies have reported novel synthetic routes that enhance the yield and purity of these compounds, facilitating further biological evaluation .

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound was tested against several cell lines including HeLa (cervical cancer), U87 (glioblastoma), and normal cell lines such as HEK293 and EUFA30.

Results from Cytotoxicity Studies

The cytotoxic effects were quantified using the half-maximal inhibitory concentration (IC50) values. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
This compoundHeLa97.3
This compoundU87115.2
This compoundEUFA30>200
This compoundHEK293>200

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. The lower IC50 values in cancer cell lines suggest a potential for therapeutic applications in oncology .

Antibacterial Activity

In addition to its cytotoxic properties, the antibacterial activity of this compound was assessed against various bacterial strains. The study included both Gram-positive and Gram-negative bacteria.

Results from Antibacterial Studies

The antibacterial efficacy was evaluated at multiple concentrations (12.5 µM to 100 µM). However, results indicated that this compound did not exhibit significant antibacterial activity against the tested strains:

Bacterial StrainActivity Observed
Bacillus megateriumNo activity
Staphylococcus aureusNo activity
Escherichia coliNo activity
Pseudomonas aeruginosaNo activity

These findings suggest that while this compound has promising cytotoxic effects against certain cancer cells, it lacks antibacterial properties in the tested concentrations.

Case Studies and Research Findings

Several studies have highlighted the potential of diazocine derivatives in drug design. For instance:

  • Study on Structural Modifications : Research indicated that modifications to the diazocine structure could enhance cytotoxicity. Compounds with larger hydrophobic substituents showed increased effectiveness against cancer cell lines .
  • Exploration of Analogues : The synthesis of analogues related to this compound has been explored for their potential as non-nucleoside reverse transcriptase inhibitors in HIV therapy. This suggests a broader applicability of the compound beyond oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.